
Chromomycin A2
Übersicht
Beschreibung
Chromomycin A2 ist ein Naturprodukt, das zur Familie der Aureolinsäuren gehört. Es wird vom Bakterium Streptomyces griseus produziert und ist bekannt für seine starken Antitumor- und antimikrobiellen Eigenschaften. This compound hat eine komplexe Struktur, die aus einem Aglykon-Kern und mehreren Zuckerresten besteht, die zu seiner biologischen Aktivität beitragen .
Wissenschaftliche Forschungsanwendungen
Chromomycin A2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: this compound hat sich als vielversprechender Antitumorwirkstoff erwiesen und wird auf seine potenzielle Verwendung in der Krebstherapie untersucht.
Industrie: this compound wird bei der Entwicklung neuer Antibiotika und anderer Therapeutika eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die kleine Furche der DNA, wodurch die Bindung von Transkriptionsfaktoren und anderen DNA-bindenden Proteinen gehemmt wird. Diese Interaktion stört die Transkriptionsmaschinerie und führt zur Hemmung der Genexpression. This compound interferiert auch mit dem Wnt-Signalweg und unterdrückt die Aktivierung von β-Catenin, einem wichtigen Regulator der Zellproliferation und des Überlebens .
Wirkmechanismus
Target of Action
Chromomycin A2, also known as Aburamycin A, primarily targets pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells .
Mode of Action
This compound interacts with its targets and inhibits insulin secretion through at least three potential mechanisms :
- Disruption of Wnt signaling : The Wnt signaling pathway is essential for various cellular processes, including cell growth and differentiation .
- Interference of β cell gene expression : this compound may affect the transcription of genes critical for β cell function .
- Partial suppression of Ca2+ influx : Calcium influx is a key step in the process of insulin secretion. By partially suppressing this influx, this compound can inhibit insulin secretion .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It disrupts the Wnt signaling pathway, which is involved in cell growth and differentiation . It also interferes with the expression of genes critical for β cell function . Furthermore, it partially suppresses the influx of calcium, a key step in the process of insulin secretion .
Pharmacokinetics
It’s known that the compound potently inhibits insulin secretion, even after washout, suggesting that it may have a long-lasting effect
Result of Action
The primary result of this compound’s action is the potent inhibition of insulin secretion from pancreatic β cells . This inhibition occurs even after the compound is washed out, indicating a long-lasting effect .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For example, the compound was isolated from a marine actinomycetes strain, suggesting that it may be more stable and effective in certain marine environments . .
Biochemische Analyse
Biochemical Properties
Chromomycin A2 interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to disrupt Wnt signaling, interfere with β cell gene expression, and partially suppress Ca2+ influx . These interactions are crucial for its role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It potently inhibits glucose-stimulated insulin secretion from pancreatic β cells . It also influences cell function by disrupting glucose-responsive ERK1/2 and S6 phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It consistently decreases GSK3β phosphorylation and suppresses activation of a β-catenin activity reporter . It also interferes with transcription factor binding to critical β cell gene promoters .
Temporal Effects in Laboratory Settings
Chronic treatment with this compound largely ablates glucose-stimulated insulin secretion even after washout . It does not inhibit glucose-stimulated generation of ATP or Ca2+ influx .
Metabolic Pathways
This compound is involved in several metabolic pathways. It disrupts Wnt signaling and interferes with β cell gene expression
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Chromomycin A2 wird üblicherweise aus der Fermentationsbrühe von Streptomyces griseus isoliert. Der Isolationsprozess umfasst mehrere Schritte, darunter Extraktion, Chromatographie und Kristallisation. Die synthetischen Wege für this compound sind komplex und umfassen mehrere Schritte, um den Aglykon-Kern zu konstruieren und die Zuckerreste zu binden. Die Reaktionsbedingungen erfordern oft einen bestimmten pH-Wert, eine bestimmte Temperatur und bestimmte Lösungsmittelsysteme, um die Stabilität und Aktivität der Verbindung zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die großtechnische Fermentation von Streptomyces griseus. Der Fermentationsprozess ist optimiert, um die Ausbeute an this compound zu maximieren, und die Verbindung wird anschließend mit modernen chromatographischen Verfahren gereinigt. Die industriellen Produktionsverfahren sind so konzipiert, dass sie kostengünstig und skalierbar sind, um den Bedarf an this compound in verschiedenen Anwendungen zu decken .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Chromomycin A2 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate mit veränderter biologischer Aktivität zu bilden.
Reduktion: Reduktionsreaktionen können den Aglykon-Kern oder die Zuckerreste modifizieren, was zu Veränderungen der Eigenschaften der Verbindung führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den chemischen Reaktionen von this compound verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Die Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittel werden sorgfältig kontrolliert, um die gewünschten Modifikationen zu erreichen, ohne die Integrität der Verbindung zu beeinträchtigen .
Wichtige gebildete Produkte
Zu den wichtigsten Produkten, die aus den chemischen Reaktionen von this compound entstehen, gehören verschiedene Derivate mit modifizierter biologischer Aktivität. Diese Derivate werden oft auf ihre potenzielle Verwendung in der Medizin und in anderen Anwendungen untersucht .
Vergleich Mit ähnlichen Verbindungen
Chromomycin A2 gehört zur Aureolinsäure-Familie, zu der auch andere Verbindungen wie Chromomycin A3, Mithramycin und Olivomycin gehören. Diese Verbindungen haben ähnliche Strukturen und Wirkmechanismen, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und ihrem therapeutischen Potenzial. This compound ist einzigartig in seiner starken Hemmung der glucose-stimulierten Insulinsekretion und seiner Fähigkeit, die Resistenz gegen den Tumornekrosefaktor-assoziierten Apoptose-induzierenden Liganden zu überwinden .
Liste ähnlicher Verbindungen
- Chromomycin A3
- Mithramycin
- Olivomycin
- Aburamycin
Eigenschaften
IUPAC Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCTUHONLQGIX-TWTCTLMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-70-7 | |
| Record name | (1S)-1-C-[(2S,3S)-7-[[4-O-Acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-α-D-lyxo-hexopyranosyl)-β-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl(1→3)-O-2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→3)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of Aburamycin A?
A1: While a precise molecular formula and weight for Aburamycin A are not provided in the given research abstracts, its close relationship to Aburamycin is highlighted. Research suggests that Aburamycin A is a new antibiotic related to Aburamycin. [, ] Further studies are needed to elucidate the complete structural characterization of Aburamycin A, including its molecular formula, weight, and spectroscopic data.
Q2: How is Aburamycin A produced?
A2: Aburamycin A is produced by Chainia munutisclerotica, a newly discovered species of actinomycete bacteria. [, ] This discovery suggests the potential for microbial production of Aburamycin A.
Q3: Are there other antibiotics similar to Aburamycin A?
A3: Yes, Aburamycin A belongs to a group of antibiotics that includes Aburamycin and Chainin. [, ] These antibiotics share structural similarities and might possess overlapping biological activities. Olivomycin, while not explicitly grouped with Aburamycin, also shares structural features with these antibiotics and is known for its fluorescence properties. [, ] Investigating these relationships might provide insights into the structure and function of Aburamycin A.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















